molecular formula C15H12N6O2S B2630844 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034532-72-2

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2630844
CAS No.: 2034532-72-2
M. Wt: 340.36
InChI Key: HBJMPSCJERRYRZ-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C15H12N6O2S and its molecular weight is 340.36. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzothiazole ring is known for its ability to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrazole ring can interact with proteins involved in inflammatory responses, such as cyclooxygenase . The oxadiazole ring is known for its antimicrobial properties and can interact with bacterial enzymes . These interactions highlight the compound’s potential as a multi-target agent in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses . It can also upregulate the expression of antioxidant genes, such as Nrf2 . Additionally, the compound can affect cellular metabolism by inhibiting key metabolic enzymes, such as hexokinase and pyruvate kinase . These effects demonstrate the compound’s potential to modulate cellular functions and responses.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. The benzothiazole ring can bind to the active site of superoxide dismutase, leading to enzyme inhibition . The pyrazole ring can form hydrogen bonds with the active site of cyclooxygenase, resulting in enzyme inhibition . The oxadiazole ring can interact with bacterial enzymes through hydrophobic interactions, leading to antimicrobial effects . These binding interactions highlight the compound’s ability to modulate enzyme activities and exert its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade under acidic or basic conditions . Long-term exposure to the compound can lead to sustained inhibition of inflammatory and oxidative stress responses . In in vitro studies, the compound has shown consistent effects on cell signaling pathways and gene expression over time . These findings suggest that the compound’s effects are stable and sustained in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammatory responses without causing significant toxicity . At high doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, such as hexokinase and pyruvate kinase. These metabolic pathways highlight the compound’s potential to modulate metabolic processes.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-21-7-10(5-18-21)14-19-13(23-20-14)6-16-15(22)9-2-3-11-12(4-9)24-8-17-11/h2-5,7-8H,6H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJMPSCJERRYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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